molecular formula C18H20F2N2O2S B262913 N-(1-benzylpiperidin-4-yl)-2,4-difluorobenzenesulfonamide

N-(1-benzylpiperidin-4-yl)-2,4-difluorobenzenesulfonamide

Cat. No. B262913
M. Wt: 366.4 g/mol
InChI Key: WGLABLXVYARWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-2,4-difluorobenzenesulfonamide, commonly known as BF-1, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. BF-1 belongs to the class of piperidine derivatives and has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of BF-1 is not fully understood. However, studies have suggested that BF-1 exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. BF-1 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and survival.
Biochemical and Physiological Effects:
BF-1 has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that BF-1 exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. BF-1 has also been shown to exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BF-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BF-1 also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, one of the limitations of BF-1 is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on BF-1. One area of interest is the development of new synthetic methods for BF-1 that could improve its yield and purity. Another area of research is the identification of the exact molecular targets of BF-1, which could help to elucidate its mechanism of action. Additionally, further studies are needed to explore the potential therapeutic applications of BF-1 in the treatment of various diseases.

Synthesis Methods

The synthesis of BF-1 involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing BF-1 is the reaction of 1-benzylpiperidine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

BF-1 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BF-1 is in the treatment of cancer. Studies have shown that BF-1 exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. BF-1 has also been shown to inhibit tumor growth in animal models.

properties

Molecular Formula

C18H20F2N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C18H20F2N2O2S/c19-15-6-7-18(17(20)12-15)25(23,24)21-16-8-10-22(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16,21H,8-11,13H2

InChI Key

WGLABLXVYARWHA-UHFFFAOYSA-N

SMILES

C1CN(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)CC3=CC=CC=C3

Origin of Product

United States

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